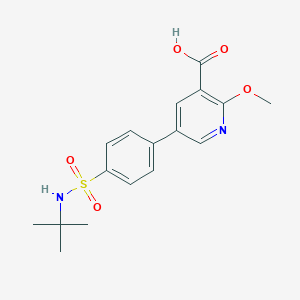
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2MNA) is a synthetic derivative of nicotinic acid (NA) and is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a non-selective inhibitor of FAAH and has been used in a variety of scientific research applications. 5-BSA-2MNA has been used in biochemical and physiological studies to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-BSA-2MNA has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states.
作用機序
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a non-selective inhibitor of FAAH, which is an enzyme that catalyzes the hydrolysis of fatty acid amides and has been implicated in the regulation of lipid metabolism, inflammation, and pain signaling. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% binds to the active site of FAAH and blocks the enzyme’s catalytic activity, resulting in the accumulation of fatty acid amides in the body. This leads to a variety of physiological effects, including the modulation of lipid metabolism, inflammation, and pain signaling.
Biochemical and Physiological Effects
The inhibition of FAAH by 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the endocannabinoid system, leading to the potential therapeutic effects of FAAH inhibition in various disease states.
実験室実験の利点と制限
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of FAAH, and it has been used in a variety of scientific research applications. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is easily synthesized from nicotinic acid and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is a non-selective inhibitor of FAAH, which may lead to the inhibition of other enzymes and proteins.
将来の方向性
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has the potential to provide insights into the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to assess the potential therapeutic effects of FAAH inhibition in various disease states. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to develop novel FAAH inhibitors that are more selective and have fewer side effects.
合成法
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. The first step involves the reaction of nicotinic acid with 4-t-butylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid. The second step involves the reaction of 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has also been used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system.
特性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







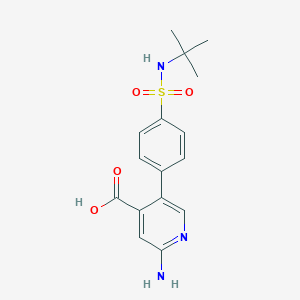

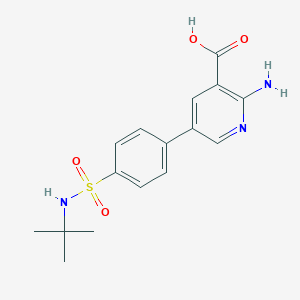
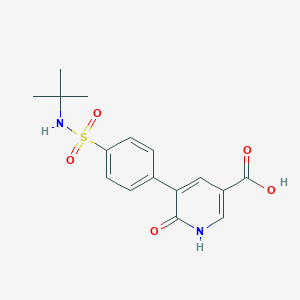
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
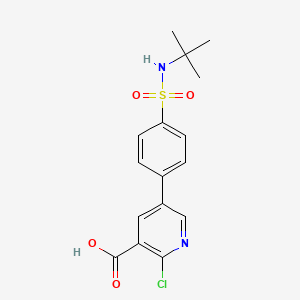
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)